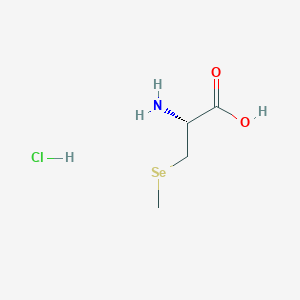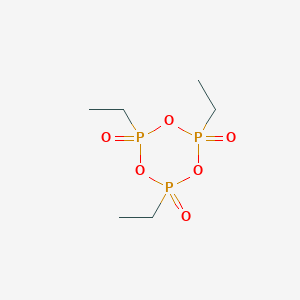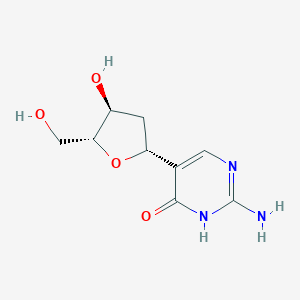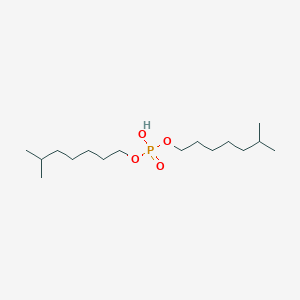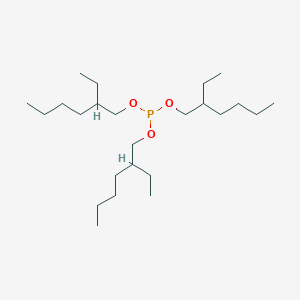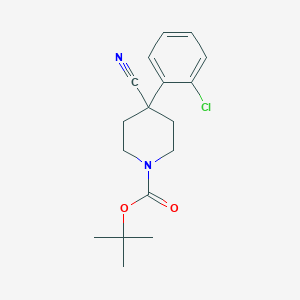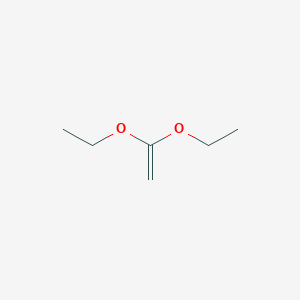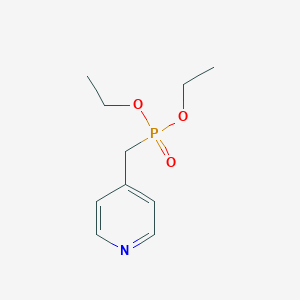
4-(Diethoxyphosphorylmethyl)pyridine
説明
“4-(Diethoxyphosphorylmethyl)pyridine” is a chemical compound with the molecular formula C10H16NO3P . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(Diethoxyphosphorylmethyl)pyridine” consists of a pyridine ring with a diethoxyphosphorylmethyl group attached . The InChI code for this compound is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 .科学的研究の応用
1. Synthesis and Photophysical Evaluation
Researchers have synthesized 2-methoxy and 2-morpholino pyridine compounds, including analogs of 4-(Diethoxyphosphorylmethyl)pyridine, to evaluate their fluorescence properties. The study discovered that these compounds exhibit high fluorescence quantum yields in various solvents, making them potential candidates for applications in fluorescence-based technologies (Hagimori, Nishimura, Mizuyama & Shigemitsu, 2019).
2. Complexing Properties with Metals
Pyridine-4-methylene derivatives, closely related to 4-(Diethoxyphosphorylmethyl)pyridine, have demonstrated interesting complexing properties with metals like copper (Cu(II)) in aqueous solutions. These properties are pertinent in various fields, including catalysis and material science (Kufelnicki et al., 2016).
3. Agricultural and Medicinal Chemistry
Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have been used in the synthesis of compounds relevant to agrochemical and medicinal applications. This highlights its importance in the synthesis of biologically active compounds (Ghelfi et al., 2003).
Material Science and Chemistry Applications
1. Scaffold for Synthesis
4-(Diethoxyphosphorylmethyl)pyridine derivatives have been utilized as scaffolds for the synthesis of highly functionalized organic compounds. This versatility underlines its importance in synthetic organic chemistry (Ruano, Fajardo & Martín, 2005).
2. Crystallography and Material Properties
Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have also been studied for their crystallographic properties and intermolecular interactions, providing insights into material sciences and the design of new materials (Armas et al., 2003).
Computational and Theoretical Studies
1. Computational Analysis
The photophysical characteristics of pyridine derivatives, including structures similar to 4-(Diethoxyphosphorylmethyl)pyridine, have been extensively studied through computational methods, aiding in the understanding of their electronic properties and potential applications in photonics and electronics (Behera, Karak & Krishnamoorthy, 2015).
2. Density Functional Theory (DFT) Studies
DFT calculations have been performed on pyridine derivatives to understand their molecular electrostatic potential surfaces, aiding in the design of molecules with desired electronic properties for various applications in chemistry and materials science (Tamer et al., 2018).
特性
IUPAC Name |
4-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJNTGEJAJEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=NC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxyphosphorylmethyl)pyridine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

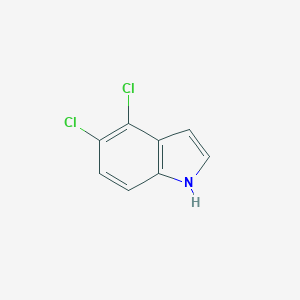
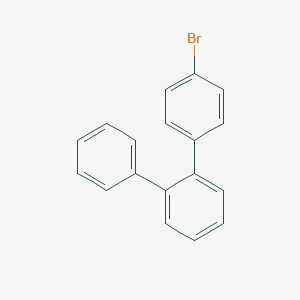
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
